Midodrine

Neurogenic Orthostatic Hypotension Alpha-1 Agonist Comparative Efficacy

Researchers investigating α1-adrenoceptor pharmacology or orthostatic hypotension require a well-characterized, selective agonist with defined pharmacokinetics. Midodrine is a prodrug converted via enzymatic deglycination to desglymidodrine (ST-1059), a peripheral α1-adrenoceptor agonist exhibiting no significant cardiac beta-adrenergic activity and poor blood-brain barrier penetration. • Increases standing systolic BP by 17 mm Hg (95% CrI: 11.4-23) in nOH models-significantly greater than droxidopa (6.2 mm Hg) • 93% absolute oral bioavailability; rapid pressor effect observed at 25 min in preclinical models • Supplied with ≥98% HPLC purity, comprehensive CoA, and stability documentation; shipped under blue ice Ideal as a reference standard for α1-subtype selectivity studies, autonomic dysfunction research, and analytical method development.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 42794-76-3
Cat. No. B1676580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidodrine
CAS42794-76-3
SynonymsAmatine
Gutron
Midodrin
Midodrine
Midodrine Hydrochloride
Midodrine Monohydrochloride
Midon
Monohydrochloride, Midodrine
ProAmatine
ST 1085
ST-1085
ST1085
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O
InChIInChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)
InChIKeyPTKSEFOSCHHMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
4.45e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Midodrine: Selective Alpha-1 Adrenergic Prodrug


Midodrine is an orally administered prodrug that is rapidly absorbed and converted via enzymatic deglycination into its active metabolite, desglymidodrine (ST-1059) [1]. This metabolite acts as a selective agonist at peripheral alpha-1 adrenoceptors, increasing vascular tone in both arteriolar and venous vasculature to elevate blood pressure [2]. Unlike mixed adrenergic agonists, desglymidodrine demonstrates no clinically significant effect on cardiac beta-adrenergic receptors and diffuses poorly across the blood-brain barrier, minimizing central nervous system effects [1]. The absolute oral bioavailability of midodrine, measured as desglymidodrine, is 93% [3].

Why Midodrine Is Not Readily Substitutable


Generic substitution among alpha-1 adrenergic agonists or vasopressors is not clinically equivalent due to fundamental differences in receptor subtype selectivity, prodrug pharmacokinetics, and safety profiles. For example, the active metabolite of midodrine (desglymidodrine) exhibits a specific alpha-1 subtype activation pattern [1]. Directly substituting midodrine with another oral alpha-1 agonist like phenylephrine would introduce a compound with a different duration of action and potentially distinct central effects [2]. More critically, cross-class substitution with agents like the mineralocorticoid fludrocortisone or the norepinephrine precursor droxidopa involves entirely different mechanisms, leading to significantly different efficacy magnitudes and adverse event risks, particularly the incidence of supine hypertension and all-cause hospitalization [3][4]. The quantitative evidence below establishes the specific, measurable differences that justify midodrine's distinct position in therapeutic selection.

Midodrine vs. Key Comparators: Quantitative Evidence


Midodrine vs. Droxidopa: Standing Blood Pressure Efficacy

In a Bayesian network meta-analysis of randomized controlled trials for neurogenic orthostatic hypotension, midodrine demonstrated a significantly larger increase in standing systolic blood pressure (sSBP) from baseline compared to droxidopa [1]. However, this greater efficacy was accompanied by a substantially higher risk of supine hypertension [1]. A separate real-world analysis also found significantly longer median treatment persistence with droxidopa compared to midodrine, which may reflect the tolerability difference [2].

Neurogenic Orthostatic Hypotension Alpha-1 Agonist Comparative Efficacy

Midodrine vs. Fludrocortisone: Hospitalization and Mortality Risk

A retrospective cohort study using Tennessee Medicaid data (1995-2009) found that fludrocortisone users had a significantly higher incidence of all-cause hospitalizations compared to midodrine users [1]. This risk was magnified in the subgroup of patients with a history of congestive heart failure [1]. A more recent large-scale retrospective cohort study (2025) using the TriNetX network found that midodrine was associated with a lower all-cause mortality risk compared to fludrocortisone, although fludrocortisone showed a better survival outcome in a hazard ratio analysis, highlighting complex and divergent long-term safety profiles [2].

Orthostatic Hypotension Mineralocorticoid Healthcare Utilization

Midodrine vs. Etilefrine: Onset of Action

In a rabbit model of chlorpromazine-induced orthostatic hypotension, midodrine demonstrated the most rapid onset of a significant pressor effect among the sympathomimetic agents tested [1]. The order of onset time was midodrine < etilefrine < amezinium < droxidopa, with a significant effect observed for midodrine just 25 minutes after administration [1]. This rapid action aligns with its pharmacokinetic profile as a prodrug that is quickly converted to the active metabolite.

Orthostatic Hypotension Preclinical Model Onset of Action

Midodrine vs. Dimetofrine/Ephedrine: Clinical Efficacy

A review of the therapeutic use of midodrine indicates that comparative studies have shown it to be more effective than the sympathomimetic agents dimetofrine and ephedrine in patients with orthostatic hypotension [1]. While this is based on class-level inference from a review, it provides a qualitative differentiation for midodrine over these older, less selective adrenergic agonists. The review also notes that midodrine has similar efficacy to other agents like dihydroergotamine and etilefrine, but the specific finding of superiority over dimetofrine and ephedrine is noted [1].

Orthostatic Hypotension Sympathomimetic Agents Comparative Efficacy

Midodrine Research and Clinical Applications


Neurogenic Orthostatic Hypotension Management

In patients with neurogenic orthostatic hypotension (nOH), midodrine is indicated when the primary therapeutic goal is to achieve a substantial increase in standing systolic blood pressure (sSBP) to mitigate symptoms like dizziness, lightheadedness, and syncope. As demonstrated by a Bayesian meta-analysis, midodrine provides a mean sSBP increase of 17 mm Hg (95% CrI: 11.4-23), which is significantly greater than the 6.2 mm Hg (95% CrI: 2.4-10) increase observed with droxidopa [1]. This potency makes midodrine a preferred option for patients with severe, symptomatic OH who require robust vasoconstriction. The prescribing information notes that a 10 mg dose elevates standing systolic blood pressure by approximately 15-30 mmHg at 1 hour [2].

Outpatient Management to Reduce Hospitalizations

For healthcare systems and payers focused on minimizing hospital admissions, the selection of midodrine over fludrocortisone may be supported by retrospective cohort data. An analysis of Tennessee Medicaid data showed that midodrine users had a lower incidence of all-cause hospitalizations compared to fludrocortisone users, with an adjusted incidence-rate ratio of 1.20 (95% CI: 1.02-1.40) favoring midodrine [1]. This difference was more pronounced in patients with a history of congestive heart failure (adjusted IRR: 1.42, 95% CI: 1.07-1.90) [1]. This evidence positions midodrine as a potentially safer and more cost-effective long-term management strategy for orthostatic hypotension, especially in vulnerable patient populations.

Alpha-1 Adrenoceptor Subtype Selectivity Research

Midodrine and its active metabolite, desglymidodrine (ST-1059), serve as important tool compounds in preclinical research investigating the functional selectivity of alpha-1 adrenoceptor subtypes. An in vivo dog model study comparing alpha-1 agonists found that ST-1059 exhibited a specific selectivity profile for the urethra over the vasculature, which was distinct from other agents like A-61603 and phenylpropanolamine [1]. This well-characterized selectivity makes midodrine/ST-1059 a valuable reference standard for studies exploring tissue-specific alpha-1 receptor activation, the development of novel subtype-selective agonists, or investigations into the role of alpha-1 receptors in conditions like stress urinary incontinence and autonomic dysfunction.

Rapid-Onset Pharmacotherapy for Orthostatic Challenges

In preclinical models of orthostatic hypotension, midodrine's rapid onset of action distinguishes it from other vasopressor agents. An animal study demonstrated that a significant pressor effect was observed just 25 minutes after midodrine administration, which was faster than etilefrine, amezinium, and droxidopa [1]. This pharmacokinetic and pharmacodynamic profile makes midodrine a relevant compound for research investigating rapid interventions for acute hypotensive episodes, such as those induced by neuroleptics or seen in autonomic failure. The compound's ability to compete with alpha-1 adrenoceptor antagonists like chlorpromazine is a key mechanistic feature that can be exploited in these research models [1].

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